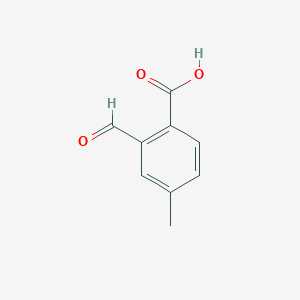

2-Formyl-4-methylbenzoic acid

Description

2-Formyl-4-methylbenzoic acid (IUPAC name: 4-methyl-2-formylbenzoic acid) is a substituted benzoic acid derivative featuring a formyl (-CHO) group at the ortho position (C2) and a methyl (-CH₃) group at the para position (C4) relative to the carboxylic acid (-COOH) moiety. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination polymers due to its bifunctional reactivity (aldehyde and carboxylic acid groups) .

Properties

IUPAC Name |

2-formyl-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTNCPAVKHDOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711443 | |

| Record name | 2-Formyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61099-10-3 | |

| Record name | 2-Formyl-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formyl-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the formylation of 4-methylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions to introduce the formyl group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group of 2-Formyl-4-methylbenzoic acid can be oxidized to form a carboxylic acid.

-

Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions can be used.

-

Product: Oxidation of this compound yields 2-carboxy-4-methylbenzoic acid.

Reduction Reactions

The aldehyde group can also be reduced to form a primary alcohol.

-

Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

-

Product: Reduction of this compound results in 2-hydroxymethyl-4-methylbenzoic acid.

Substitution Reactions

The aromatic ring of this compound can undergo electrophilic substitution reactions.

-

Conditions: These reactions typically require the use of strong acids or bases, depending on the specific reaction.

-

Examples: Electrophilic substitution reactions include nitration or halogenation, leading to various substituted derivatives depending on the electrophile used.

Condensation Reactions

This compound can participate in Aldol condensation reactions, which are typical for aldehydes.

Reactivation of Cholinesterase

Research indicates that 2-formylbenzoic acid shows promise as a non-oxime candidate for acetylcholinesterase (AChE) reactivation . In studies involving exposure to diazinon, 2-formylbenzoic acid effectively reactivated inhibited ChE in serum and brain homogenate samples in vitro .

Data Table of Reactions

| Reaction Type | Reagents | Conditions | Major Product(s) |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Acidic conditions | 2-Carboxy-4-methylbenzoic acid |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | 2-Hydroxymethyl-4-methylbenzoic acid | |

| Electrophilic Substitution | Nitrating or halogenating agents | Strong acids or bases | Various substituted derivatives |

| Aldol Condensation | condensation products |

Scientific Research Applications

Overview

2-Formyl-4-methylbenzoic acid features both an aldehyde group and a methyl group on a benzoic acid structure. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. It can undergo various reactions, including:

- Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction : The aldehyde can be reduced to a primary alcohol.

- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving aldehydes. Its interactions with enzymes can provide insights into metabolic pathways and cellular functions.

Therapeutic Applications

Research suggests that this compound may have several therapeutic applications:

- Anti-Cancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, suggesting potential use in cancer therapy.

- Anti-Inflammatory Effects : Evidence shows it can reduce inflammation markers in vitro, indicating its utility in treating inflammatory conditions.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Anti-Cancer Research

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through specific signaling pathways.

Enzyme Interaction Studies

Research focused on the interaction of this compound with key metabolic enzymes showed that it could modulate enzyme activity, impacting metabolic processes relevant to disease states.

Mechanism of Action

The mechanism of action of 2-Formyl-4-methylbenzoic acid involves its reactivity due to the presence of both the formyl and methyl groups. The formyl group can participate in nucleophilic addition reactions, while the methyl group can influence the compound’s reactivity through inductive and hyperconjugative effects. These interactions can affect the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

4-Formylbenzoic Acid (CAS 619-66-9)

- Structural Differences : The formyl group is at the para position (C4) relative to the carboxylic acid, unlike the ortho substitution in 2-formyl-4-methylbenzoic acid. The absence of a methyl group in 4-formylbenzoic acid reduces steric hindrance and alters electronic effects.

- Properties: Solubility: 4-Formylbenzoic acid is sparingly soluble in water but dissolves in polar organic solvents like ethanol and DMSO due to its planar structure and hydrogen-bonding capacity . Reactivity: The para-aldehyde group participates in condensation reactions (e.g., Schiff base formation) but may exhibit slower kinetics compared to ortho-substituted analogs due to reduced electronic activation of the aldehyde .

- Applications : Primarily used as a laboratory reagent and intermediate in polymer synthesis .

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid

- Structural Differences: A triazine-based derivative with a methoxy-substituted formylphenoxy group and a benzoic acid moiety. The complex structure introduces multiple functional groups, enabling diverse reactivity (e.g., nucleophilic substitution at the triazine ring) .

- Properties :

- Melting Point : 217.5–220°C, higher than typical benzoic acid derivatives due to increased molecular rigidity and hydrogen bonding .

- Synthesis : Prepared via coupling reactions under mild conditions (45°C, 1 hour), suggesting that this compound could similarly serve as a precursor in multi-step syntheses .

4-{[Benzyl(propan-2-yl)amino]methyl}benzoic Acid

- Structural Differences: Features an amino-methyl-benzyl substituent instead of aldehyde or methyl groups. The tertiary amine enhances solubility in acidic media and enables coordination chemistry .

- Key Contrast : Unlike this compound, this compound lacks electrophilic sites (e.g., aldehyde), limiting its use in condensation reactions but expanding its utility in pH-responsive drug delivery systems .

Data Table: Comparative Properties of Benzoic Acid Derivatives

Research Findings and Implications

Positional Isomerism : Ortho-substituted aldehydes (e.g., this compound) exhibit enhanced electrophilicity compared to para-substituted analogs due to proximity-induced electronic effects, accelerating reactions like imine formation .

Thermal Stability : Compounds with rigid backbones (e.g., triazine derivatives) show higher melting points, suggesting that this compound’s stability could be intermediate between simple benzoic acids and complex heterocyclic systems .

Biological Activity

2-Formyl-4-methylbenzoic acid (CAS Number: 54452440) is an aromatic compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a formyl group (-CHO) and a methyl group (-CH₃) attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of 164.16 g/mol. The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. These interactions can lead to alterations in enzyme activity and receptor signaling pathways, resulting in various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation: It may act as a ligand for certain receptors, influencing cellular responses.

Therapeutic Applications

Research indicates that this compound may have potential applications in the following areas:

- Anti-cancer Activity: Preliminary studies suggest that the compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: There is evidence that it can reduce inflammation markers in vitro.

- Antimicrobial Properties: The compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-cancer Activity Study : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, suggesting its potential as an anti-cancer agent. The IC50 values were found to be around 25 µM for breast cancer cells .

- Inflammation Model : In an animal model of inflammation, administration of the compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory conditions .

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibits bacteriostatic effects, particularly against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-formyl-4-methylbenzoic acid | Contains a fluorine atom | Antimicrobial and anti-cancer |

| 4-Formyl-2-methylbenzoic acid | Different position of formyl group | Limited studies on biological activity |

| 5-Fluoro-2-methylbenzoic acid | Lacks formyl group | Primarily used in synthesis |

The presence of both the formyl group and methyl group in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds .

Q & A

Q. What are the established synthetic routes for 2-Formyl-4-methylbenzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves formylation of 4-methylbenzoic acid derivatives. A common approach is using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the ortho position. For example:

Q. Table 1: Representative Reaction Conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃/DMF | 45 | 1 | 85–90 | |

| SOCl₂/DMF | 60 | 2 | 75–80 |

Q. How can researchers validate the purity and structure of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- Chromatography : TLC (Rf ~0.6 in hexane/EtOH 1:1) to monitor reaction progress .

- Spectroscopy :

- ¹H NMR : Identify the aldehyde proton (δ ~10.0 ppm) and methyl group (δ ~2.5 ppm) in DMSO-d₆ .

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid; aldehyde C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 179) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent degradation of the aldehyde and carboxylic acid groups. Desiccants (e.g., silica gel) mitigate hygroscopicity. Purity checks via NMR every 6 months are advised .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track aldehyde reactivity with amines or hydrazines. Monitor intermediate formation at λmax ~300 nm .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to calculate activation energies for nucleophilic attack on the aldehyde group. Solvent effects (e.g., DMSO vs. THF) can be modeled using PCM .

Q. What strategies enable the use of this compound as a ligand in coordination chemistry?

Methodological Answer:

Q. How can computational methods predict the compound’s behavior in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid and active-site residues .

- ADMET Prediction : Tools like SwissADME assess bioavailability, highlighting potential for blood-brain barrier penetration due to logP ~1.5 .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of this compound?

Methodological Answer:

- Variable-Temperature NMR : Analyze chemical shifts of the aldehyde proton at –40°C to 80°C to detect keto-enol tautomerism .

- Solid-State IR : Compare solution and solid-state spectra to identify intermolecular hydrogen bonding influencing tautomer distribution .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.